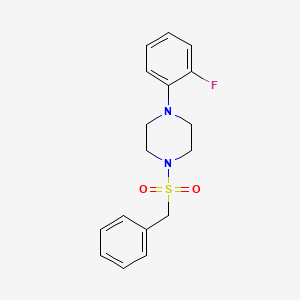![molecular formula C17H18FN3O3 B5719066 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as FNPA, is a chemical compound that has been studied for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation, as well as the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell differentiation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and depression.
Advantages and Limitations for Lab Experiments
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, including further studies to elucidate its mechanism of action and potential side effects, as well as studies to optimize its therapeutic potential for the treatment of various diseases. In addition, studies could be conducted to investigate the potential use of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol in combination with other therapeutic agents for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol involves several steps, including the reaction of 4-nitrophenol with 2-fluorobenzyl chloride to form 2-fluoro-4-nitrophenyl benzyl ether, which is then reacted with piperazine to form the final product, 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol.
Scientific Research Applications
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Studies have shown that 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In addition, 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and depression.
properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-15-3-1-2-4-16(15)20-9-7-19(8-10-20)12-13-11-14(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQDSMATJQPZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428760 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
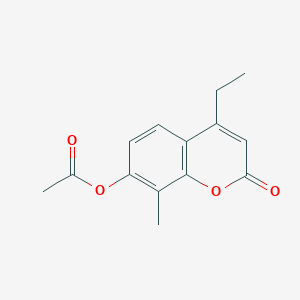
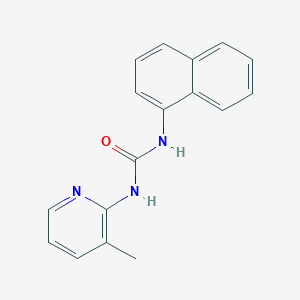
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
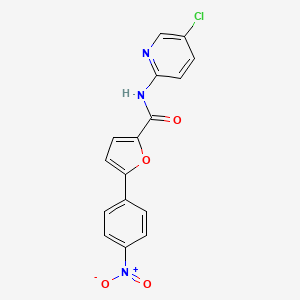
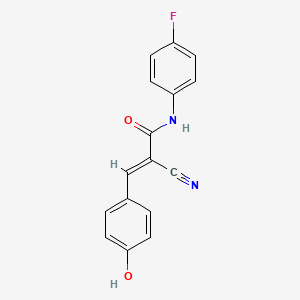
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
